molecular formula C8H18ClN3O B3027572 (S)-3,3-Dimethyl-1-(piperidin-3-yl)ureahydrochloride CAS No. 1338222-39-1

(S)-3,3-Dimethyl-1-(piperidin-3-yl)ureahydrochloride

Cat. No.: B3027572
CAS No.: 1338222-39-1
M. Wt: 207.70
InChI Key: FOHHWQWGPZHBNS-FJXQXJEOSA-N
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Description

(S)-3,3-Dimethyl-1-(piperidin-3-yl)ureahydrochloride is a compound that features a piperidine ring, which is a six-membered heterocyclic amine. Piperidine derivatives are known for their significant roles in medicinal chemistry and drug discovery due to their diverse biological activities

Scientific Research Applications

(S)-3,3-Dimethyl-1-(piperidin-3-yl)ureahydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its interaction with various biological targets.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, like “(S)-3,3-Dimethyl-1-(piperidin-3-yl)ureahydrochloride”, is an important task of modern organic chemistry . This area of research is expected to continue to grow in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,3-Dimethyl-1-(piperidin-3-yl)ureahydrochloride typically involves the reaction of 3,3-dimethylpiperidine with an appropriate isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is isolated as a hydrochloride salt to enhance its stability .

Industrial Production Methods

Industrial production of piperidine derivatives often employs continuous flow reactions and catalytic processes to ensure high yield and purity. The use of chiral catalysts can help in obtaining the desired enantiomer, which is crucial for the biological activity of the compound .

Chemical Reactions Analysis

Types of Reactions

(S)-3,3-Dimethyl-1-(piperidin-3-yl)ureahydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Mechanism of Action

The mechanism of action of (S)-3,3-Dimethyl-1-(piperidin-3-yl)ureahydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to various pharmacological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3,3-Dimethyl-1-(piperidin-3-yl)ureahydrochloride stands out due to its specific structural features and the presence of the urea moiety, which can enhance its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

1,1-dimethyl-3-[(3S)-piperidin-3-yl]urea;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O.ClH/c1-11(2)8(12)10-7-4-3-5-9-6-7;/h7,9H,3-6H2,1-2H3,(H,10,12);1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHHWQWGPZHBNS-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)N[C@H]1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338222-39-1
Record name Urea, N,N-dimethyl-N′-(3S)-3-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338222-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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